REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][NH2:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[C:10](OC(OC(OC(C)(C)C)=O)=O)(C)(C)C>O1CCOCC1>[CH3:10][NH:9][CH2:8][CH2:7][C:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CCCCC1)CCN
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring by the addition of water (0.57 mL), 1M NaOH (0.6 mL), and more water (1.5 mL)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(≈2 h)
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
DISSOLUTION
|
Details
|
A portion of the residue (2 g) was dissolved in THF (10 mL)
|
Type
|
ADDITION
|
Details
|
followed by addition of LiAlH4 (10 mL, 1M THF), which
|
Type
|
ADDITION
|
Details
|
more LiAlH4 solution was added (4 mL)
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed to reflux
|
Type
|
WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled
|
Type
|
CUSTOM
|
Details
|
quenched cautiously
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through celite, which
|
Type
|
WASH
|
Details
|
was washed with ether
|
Type
|
CONCENTRATION
|
Details
|
The organic solution was concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CNCCC1=CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |